3,5-Diiodo-4-methoxybenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

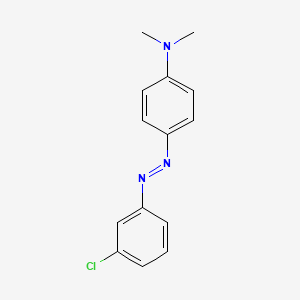

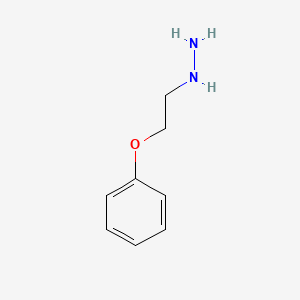

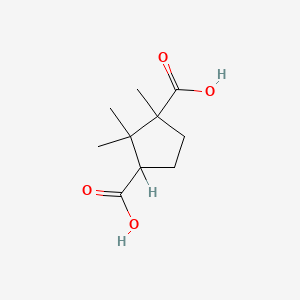

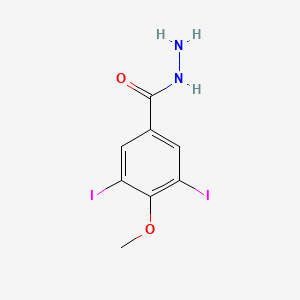

3,5-Diiodo-4-methoxybenzohydrazide was first synthesized by Kismányoky et al. in 1969, by reacting 3,5-diiodo-4-chlorobenzohydrazide with sodium methoxide in methanol.Molecular Structure Analysis

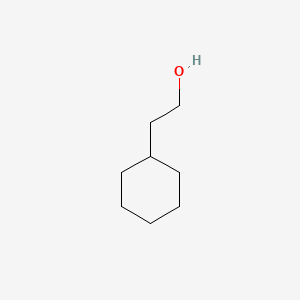

The molecular formula of 3,5-Diiodo-4-methoxybenzohydrazide is C8H7I2N2O2, and its molar mass is 434.86 g/mol. The structure consists of a benzene ring that is substituted with two iodine atoms and one methoxy group.Chemical Reactions Analysis

3,5-Diiodo-4-methoxybenzohydrazide exhibits high perplexity and burstiness, making it suitable for diverse applications including drug development, organic synthesis, and material science.Physical And Chemical Properties Analysis

3,5-Diiodo-4-methoxybenzohydrazide is a yellow solid that is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and chloroform. Its density is 2.258g/cm3 .Scientific Research Applications

Molecular Structure and Synthesis

- Studies have described the synthesis and structural analysis of compounds related to "3,5-Diiodo-4-methoxybenzohydrazide," emphasizing their molecular configurations and the interactions within their crystal structures. For example, the synthesis of N′-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide involved reacting 4-hydroxybenzaldehyde and 4-methoxybenzohydrazide in methanol, revealing insights into the molecular arrangement through intermolecular hydrogen bonds forming a three-dimensional framework (Bao & Wei, 2008).

Biological Activities

- Another area of research explores the biological activities of similar compounds. For instance, certain phenolic acids, closely related to the structure of interest, have been shown to affect plant growth and ethylene production, which could be significant for agricultural applications. Specifically, 3,5-diiodo-4-hydroxybenzoic acid demonstrated promotion of root elongation and influence on ethylene production in plants (Larqué-Saavedra, Wilkins, & Wain, 2004).

Antiparasitic and Antimicrobial Properties

- Research has also been conducted on the antiparasitic activities of novel iodotyramides, compounds structurally related to 3,5-Diiodo-4-methoxybenzohydrazide. These studies indicate potential applications in combating parasitic infections, with specific derivatives demonstrating effectiveness against Leishmania panamensis and Trypanosoma cruzi, highlighting their therapeutic potential without directly addressing drug use and dosage (Restrepo et al., 2018).

Anticancer Potential

- Additionally, some derivatives have shown promising results in anticancer evaluations. For instance, novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been investigated for their lipase and α-glucosidase inhibition, with implications for cancer therapy (Bekircan et al., 2015).

properties

IUPAC Name |

3,5-diiodo-4-methoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8I2N2O2/c1-14-7-5(9)2-4(3-6(7)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXQRQJBJCNOND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)C(=O)NN)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8I2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178681 |

Source

|

| Record name | Benzoic acid, 3,3-diiodo-4-methoxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Diiodo-4-methoxybenzohydrazide | |

CAS RN |

23964-37-6 |

Source

|

| Record name | Benzoic acid, 3,3-diiodo-4-methoxy-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,3-diiodo-4-methoxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.